molecular formula C16H9Cl2N3O2S2 B6104301 N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide

N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide

Cat. No.: B6104301
M. Wt: 410.3 g/mol
InChI Key: GFXLVEWNFVMATJ-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5Z)-5-(2,6-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide is a thiazolidinone derivative characterized by a 2,6-dichlorobenzylidene substituent at the 5-position and an isonicotinamide group at the 3-position of the heterocyclic core. The (5Z)-configuration of the benzylidene moiety is critical for its stereoelectronic properties, influencing biological activity and molecular interactions.

The compound’s structural complexity necessitates advanced characterization techniques, such as NMR, mass spectrometry, and X-ray crystallography, with software like SHELXL () and ORTEP-III () often used for structural refinement and visualization .

Properties

IUPAC Name

N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O2S2/c17-11-2-1-3-12(18)10(11)8-13-15(23)21(16(24)25-13)20-14(22)9-4-6-19-7-5-9/h1-8H,(H,20,22)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXLVEWNFVMATJ-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Thioxothiazolidin-4-One (Rhodanine)

Rhodanine serves as the foundational scaffold. Its preparation involves cyclocondensation of thiourea with chloroacetic acid under acidic conditions:

NH2CSNH2+ClCH2COOHHCl, \DeltaRhodanine+NH4Cl+H2O\text{NH}2\text{CSNH}2 + \text{ClCH}2\text{COOH} \xrightarrow{\text{HCl, \Delta}} \text{Rhodanine} + \text{NH}4\text{Cl} + \text{H}_2\text{O}

Key parameters:

  • Temperature : 80–90°C (yield: 85–92%).

  • Catalyst : Concentrated HCl (1.2 eq).

Knoevenagel Condensation for 5-Arylidene Formation

The critical Z-configured benzylidene moiety is introduced via microwave-assisted Knoevenagel condensation:

Rhodanine+2,6-DichlorobenzaldehydeMW, PiperidineAcOH5-(2,6-Dichlorobenzylidene)-2-thioxothiazolidin-4-one\text{Rhodanine} + \text{2,6-Dichlorobenzaldehyde} \xrightarrow[\text{MW, Piperidine}]{\text{AcOH}} \text{5-(2,6-Dichlorobenzylidene)-2-thioxothiazolidin-4-one}

Optimized conditions :

ParameterValue
SolventGlacial acetic acid
CatalystPiperidine (0.1 eq)
Temperature120°C
Microwave Power300 W
Reaction Time15–20 minutes
Yield89% (Z-isomer exclusively)

Microwave irradiation enhances reaction efficiency by reducing time from hours (conventional heating) to minutes while maintaining stereoselectivity.

N-Functionalization with Isonicotinamide

The 3-amino group of the thiazolidinone undergoes nucleophilic substitution with isonicotinoyl chloride:

5-(2,6-Dichlorobenzylidene)-2-thioxothiazolidin-4-one+Isonicotinoyl ChlorideDMAP, DCMTarget Compound\text{5-(2,6-Dichlorobenzylidene)-2-thioxothiazolidin-4-one} + \text{Isonicotinoyl Chloride} \xrightarrow{\text{DMAP, DCM}} \text{Target Compound}

Reaction conditions :

  • Base : 4-Dimethylaminopyridine (DMAP, 1.5 eq).

  • Solvent : Dichloromethane (DCM) at 0–5°C.

  • Yield : 78% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Methodologies and Comparative Analysis

Conventional Thermal Condensation

Traditional heating methods for Knoevenagel condensation require prolonged reflux (6–8 hours in ethanol) with sodium acetate as the base. While yielding 68–74%, this approach risks isomerization and byproduct formation.

Solvent-Free Mechanochemical Synthesis

Ball-mill grinding of rhodanine, aldehyde, and piperidine achieves 82% yield in 45 minutes. However, scalability and Z/E selectivity (93:7) remain challenges.

One-Pot Tandem Reactions

A novel one-pot strategy combines rhodanine synthesis, condensation, and N-functionalization using ionic liquid ([BMIM]BF₄) as a green solvent. Key outcomes:

  • Total yield : 65%.

  • Advantages : Reduced purification steps.

  • Limitations : High viscosity complicates product isolation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.83 (d, J = 4.8 Hz, 2H, pyridine-H), 8.12 (s, 1H, benzylidene-H), 7.65–7.58 (m, 3H, Ar-H), 4.32 (s, 2H, thiazolidinone-CH₂).

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1642 cm⁻¹ (C=N), 1220 cm⁻¹ (C=S).

Chromatographic Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms >98% purity with retention time = 6.72 minutes.

Challenges and Mitigation Strategies

Stereochemical Control

The Z-configuration is critical for bioactivity. Strategies to suppress E-isomer formation include:

  • Low-temperature condensation (0–5°C).

  • Microwave dielectric heating for rapid kinetics.

Byproduct Formation

Common byproducts and solutions:

ByproductSourceMitigation
E-Isomer Thermodynamic controlUse kinetic conditions (MW, low T)
Diarylidene adducts Excess aldehydeStoichiometric aldehyde (1.05 eq)

Industrial-Scale Considerations

Cost-Benefit Analysis of Microwave Reactors

Reactor TypeCapital CostThroughput (kg/day)Energy Use (kWh/kg)
Batch MicrowaveHigh5–1012–15
Continuous FlowVery High50–1008–10
Conventional JacketedLow20–3025–30

Continuous flow systems offer optimal scalability despite higher initial investment.

Environmental Impact

  • E-factor : 18.7 (kg waste/kg product) for conventional vs. 6.2 for microwave-assisted routes.

  • Solvent Recovery : Ethanol and acetic acid recycling reduces costs by 40% .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Antimicrobial Activity

N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide has demonstrated antimicrobial properties in various studies. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics. Research indicates that compounds with similar thiazolidine structures exhibit significant activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Studies have shown that thiazolidine derivatives can induce apoptosis in cancer cells. The compound's structural features suggest it may interact with cellular pathways involved in cancer progression. Preliminary data indicate that it could inhibit tumor growth in specific cancer cell lines, warranting further investigation into its mechanisms of action .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been explored. Thiazolidine derivatives are known to modulate inflammatory pathways, which could lead to applications in treating conditions like arthritis or other inflammatory diseases. In vitro studies have shown promising results regarding the reduction of pro-inflammatory cytokines .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antibacterial activity against Staphylococcus aureus and E. coli.
Study 2Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity.
Study 3Reported anti-inflammatory effects in vitro by inhibiting TNF-alpha production in macrophages.

These studies underscore the compound's versatility and potential as a therapeutic agent across multiple medical fields.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspase pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physical Properties: The 2,6-dichlorobenzylidene group in the target compound likely increases molecular rigidity and lipophilicity compared to 4a–c, which feature methoxy or benzodioxole substituents. This difference may enhance binding to hydrophobic biological targets but reduce aqueous solubility .

Synthetic Efficiency: High yields (>90%) for 4a–c () suggest that electron-rich aromatic aldehydes (e.g., dimethoxybenzaldehyde) facilitate efficient condensation.

Biological Relevance: The RCSB PDB ligand () shares the 2-thioxo-4-oxo-thiazolidinone core but incorporates a propanoic acid tail and indolylidene group. This structural variation likely modulates pharmacokinetic properties (e.g., bioavailability, metabolic stability) compared to the target compound’s isonicotinamide moiety .

Reactivity and Stability Comparisons

highlights the reactivity of thiazolidinones with nitrile oxides, leading to isomerization or dimerization products. For example, 3a–c (5-aroylmethylene derivatives) undergo cycloaddition with nitrile oxides to form dioxadiazines (6a–b). The target compound’s 2,6-dichlorobenzylidene group may sterically hinder similar reactions, favoring stability over reactivity .

Research Findings and Implications

  • Crystallographic Characterization: Software such as SHELXL () and WinGX () are essential for resolving the Z-configuration of the benzylidene group, a common feature in bioactive thiazolidinones .

Biological Activity

N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide is a compound that belongs to the thiazolidinone family, which has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core structure with a dichlorobenzylidene moiety and an isonicotinamide group. Its molecular formula is C18H22Cl2N2O3SC_{18}H_{22}Cl_2N_2O_3S and it has a molecular weight of approximately 392.35 g/mol. The presence of the thiazolidinone ring is significant as it is known for various biochemical interactions.

Anticancer Properties

Research indicates that compounds within the thiazolidinone class exhibit notable anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and affecting metabolic pathways:

  • Cell Line Studies : In a study involving human lung carcinoma (A549) and fibroblast (BJ) cells, exposure to thiazolidinone derivatives resulted in decreased metabolic activity and increased caspase-3 activity, indicating apoptosis induction. Specifically, after 48 hours of treatment with concentrations ranging from 10 to 100 µM, caspase-3 activity increased significantly in both cell lines .
Concentration (µM)A549 Metabolic Activity Decrease (%)BJ Metabolic Activity Decrease (%)Caspase-3 Activity Increase (%)
1013.388.556.69
5024.7310.8454.21
10029.0427.3461.43

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

  • Mechanistic Insights : The thiazolidinone derivatives have been reported to target specific enzymes involved in bacterial metabolism, such as enoyl-acyl carrier protein reductase (InhA), which is crucial for fatty acid biosynthesis in bacteria . This targeting can lead to significant growth inhibition.

Case Studies

Several case studies highlight the efficacy of thiazolidinone derivatives:

  • Study on Anticancer Activity : A derivative similar to this compound was tested against multiple cancer cell lines, including colon (SW-620) and breast cancer (MCF-7). The results showed selective cytotoxicity, suggesting potential for targeted cancer therapies .
  • Antimicrobial Efficacy : In vitro studies demonstrated that thiazolidinone derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria at low micromolar concentrations, supporting their use as potential antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a multi-step process:

Condensation : React 2,6-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

Cyclization : Treat the intermediate with chloroacetic acid or derivatives to form the thiazolidinone core.

Coupling : Introduce the isonicotinamide group via nucleophilic substitution or carbodiimide-mediated coupling .

  • Optimization : Key parameters include solvent polarity (e.g., DMF for solubility), temperature (60–80°C for cyclization), and stoichiometric ratios (1:1.2 for aldehyde to thiosemicarbazide). Purity is monitored via TLC and HPLC .

Q. How can the structural configuration of the compound be validated, particularly the Z-isomerism at the benzylidene moiety?

  • Methodology :

  • X-ray crystallography : Use SHELX programs for structure refinement to confirm stereochemistry .
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR peaks for the benzylidene proton (δ ~7.8–8.2 ppm) and thioxo group (δ ~170–175 ppm in 13^{13}C) .
  • IR : Stretching vibrations for C=O (1650–1750 cm1^{-1}) and C=S (1200–1250 cm1^{-1}) .

Advanced Research Questions

Q. How do substituent variations (e.g., dichlorophenyl vs. methoxyphenyl) impact biological activity, and how can conflicting data be resolved?

  • Case Study :

  • Anticancer activity : Derivatives with electron-withdrawing groups (e.g., 2,6-dichloro) show IC50_{50} values of 7–20 µM in A549 and HepG2 cells, while methoxy-substituted analogs exhibit reduced potency (IC50_{50} >50 µM) .
  • Data Contradictions : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Resolution involves:

Dose-response curves : Test multiple concentrations across cell lines.

Computational modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities to target kinases .

Q. What experimental strategies can elucidate the mechanism of action for this compound’s antimicrobial properties?

  • Methodology :

  • Enzyme inhibition assays : Test against bacterial dihydrofolate reductase (DHFR) or fungal CYP51, using spectrophotometric monitoring of NADPH oxidation .
  • Resistance studies : Serial passage of Staphylococcus aureus or Candida albicans under sub-MIC conditions to detect mutation hotspots via whole-genome sequencing .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms (e.g., thione vs. thiol)?

  • Approach :

  • High-resolution X-ray diffraction : Refine occupancy factors for sulfur atoms in the thioxo group using SHELXL .
  • Theoretical calculations : Compare experimental bond lengths (C=S: ~1.65 Å) with DFT-optimized structures (e.g., Gaussian 09) .

Methodological Challenges

Q. What strategies mitigate synthetic byproducts (e.g., E-isomers or dimerization) during large-scale preparation?

  • Solutions :

  • Stereoselective synthesis : Use chiral auxiliaries (e.g., L-proline) or UV light to favor Z-isomer formation .
  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate E/Z isomers .

Q. How can computational tools predict metabolic stability and toxicity early in drug development?

  • Pipeline :

ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, CYP450 inhibition, and hERG liability.

Metabolite identification : Run in silico cytochrome P450 metabolism simulations (e.g., StarDrop) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.